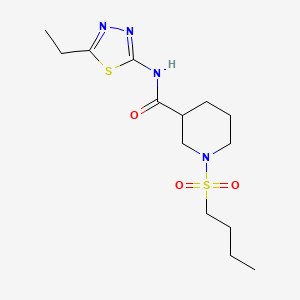![molecular formula C16H14FN3O3 B5326137 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FBDD, and it is a benzimidazole derivative. FBDD has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of FBDD involves its ability to inhibit various enzymes and signaling pathways. FBDD has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cell signaling pathways. By inhibiting PTPs, FBDD can modulate various signaling pathways, leading to anti-cancer, anti-inflammatory, and anti-viral effects.
Biochemical and Physiological Effects:
FBDD has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. FBDD has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, FBDD has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
实验室实验的优点和局限性
FBDD has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under standard laboratory conditions. Additionally, FBDD has been extensively studied, and its mechanism of action is well understood. However, FBDD also has some limitations. It is relatively expensive to synthesize, and it may not be readily available for some researchers. Additionally, FBDD has not been extensively studied in vivo, and its potential side effects are not well understood.
未来方向
There are several future directions for the study of FBDD. One potential direction is to study its potential as an anti-cancer agent in vivo. Another potential direction is to study its potential as an anti-inflammatory agent in vivo. Additionally, further studies are needed to understand the potential side effects of FBDD and to optimize its synthesis method to reduce its cost. Finally, FBDD may have potential applications in other areas, such as neurodegenerative diseases, and further studies are needed to explore these potential applications.
Conclusion:
FBDD is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-viral activity. FBDD has been synthesized using various methods, and its mechanism of action has been extensively studied. While FBDD has several advantages for lab experiments, it also has some limitations, and further studies are needed to optimize its synthesis method and understand its potential side effects. Overall, FBDD has significant potential as a therapeutic agent, and further research is needed to explore its full potential.
合成方法
FBDD can be synthesized using various methods. One of the most commonly used methods involves the condensation of 6-fluoro-1H-benzimidazole-2-carboxylic acid with 2,6-dihydroxy-N-methylbenzamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) at room temperature. After completion of the reaction, the product is purified using column chromatography to obtain pure FBDD.
科学研究应用
FBDD has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. FBDD has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, FBDD has been studied for its potential as an anti-viral agent. It has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
属性
IUPAC Name |
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-20(16(23)15-12(21)3-2-4-13(15)22)8-14-18-10-6-5-9(17)7-11(10)19-14/h2-7,21-22H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPIXHBNUZJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N1)C=C(C=C2)F)C(=O)C3=C(C=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)

![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)

![N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5326113.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326116.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5326151.png)